molecular formula C20H17NO3S B5137360 2-methyl-n-(9h-xanthen-9-yl)benzenesulfonamide CAS No. 6325-79-7

2-methyl-n-(9h-xanthen-9-yl)benzenesulfonamide

Cat. No.: B5137360
CAS No.: 6325-79-7
M. Wt: 351.4 g/mol
InChI Key: SVMZCYGZOIVKEF-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action for 2-methyl-N-(9H-xanthen-9-yl)benzenesulfonamide is not available in the search results .

Safety and Hazards

The specific safety and hazard information for 2-methyl-N-(9H-xanthen-9-yl)benzenesulfonamide is not available in the search results .

Future Directions

The future directions for the use and study of 2-methyl-N-(9H-xanthen-9-yl)benzenesulfonamide are not available in the search results .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-n-(9h-xanthen-9-yl)benzenesulfonamide typically involves the reaction of 2-methylbenzenesulfonyl chloride with 9H-xanthene-9-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-methyl-n-(9h-xanthen-9-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction can modify the xanthene ring structure .

Scientific Research Applications

2-methyl-n-(9h-xanthen-9-yl)benzenesulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-n-(9h-xanthen-9-yl)benzenesulfonamide is unique due to its specific substitution pattern, which enhances its selectivity and potency as an FFAR4 antagonist. This makes it a valuable tool in studying FFAR4-related pathways and developing potential therapeutic agents .

Properties

IUPAC Name

2-methyl-N-(9H-xanthen-9-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO3S/c1-14-8-2-7-13-19(14)25(22,23)21-20-15-9-3-5-11-17(15)24-18-12-6-4-10-16(18)20/h2-13,20-21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMZCYGZOIVKEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50979292
Record name 2-Methyl-N-(9H-xanthen-9-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50979292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6325-79-7
Record name NSC31122
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31122
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methyl-N-(9H-xanthen-9-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50979292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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